molecular formula C15H14F3N3OS B2691773 (E)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1396889-85-2

(E)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2691773
CAS No.: 1396889-85-2
M. Wt: 341.35
InChI Key: SGYSPUGJLMJTSP-SNAWJCMRSA-N
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Description

The compound “(E)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide” features a pyrimidine ring substituted with a methyl group at position 4 and a trifluoromethyl (CF₃) group at position 4. This heterocyclic core is linked via an ethyl group to an acrylamide moiety, which is further conjugated to a thiophen-2-yl group in the (E)-configuration. The acrylamide linker may facilitate hydrogen bonding and conformational rigidity, critical for target binding .

Properties

IUPAC Name

(E)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3OS/c1-10-9-12(15(16,17)18)21-13(20-10)6-7-19-14(22)5-4-11-3-2-8-23-11/h2-5,8-9H,6-7H2,1H3,(H,19,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYSPUGJLMJTSP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C=CC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)CCNC(=O)/C=C/C2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrimidine ring substituted with a trifluoromethyl group.
  • An ethyl linker connecting to a thiophene moiety.
  • An acrylamide functional group that is known for its reactivity in biological systems.

This unique combination of structural elements is thought to contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as:

  • Enzymes : The compound may inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptors : It can also interact with various receptors, potentially influencing signaling pathways involved in pain modulation and inflammation.

The presence of the trifluoromethyl group enhances the binding affinity and selectivity for these targets, which is crucial for its pharmacological efficacy.

Biological Activity Overview

Research has shown that the compound exhibits several biological activities:

  • Antinociceptive Effects :
    • In studies involving mouse models of neuropathic pain, compounds structurally related to this compound have demonstrated significant pain-relieving properties. This effect is primarily linked to the inhibition of voltage-gated calcium channels (CaV2.2) and α9α10 nicotinic acetylcholine receptors (nAChRs), which are critical in pain signaling pathways .
  • Anti-inflammatory Activity :
    • The compound's ability to modulate inflammatory responses has been noted in various studies, suggesting potential use in treating inflammatory conditions .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further investigation as anticancer agents.

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

Biological ActivityObserved EffectsReference
AntinociceptiveSignificant reduction in pain responses
Anti-inflammatoryModulation of inflammatory markers
CytotoxicityInhibition of cancer cell proliferation

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Neuropathic Pain :
    • In an experimental model using oxaliplatin-induced neuropathic pain, the compound demonstrated significant antinociceptive effects through modulation of nAChRs and calcium channels .
  • Inflammation Model :
    • Another study assessed its anti-inflammatory properties by measuring cytokine levels in a rat model, revealing a marked decrease in pro-inflammatory cytokines after treatment with the compound.
  • Cancer Cell Line Testing :
    • Research involving various cancer cell lines showed that derivatives based on this compound could induce apoptosis, suggesting a mechanism worth exploring for cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related compounds from the literature, focusing on substituents, electronic properties, and functional group implications.

(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (Compound 5112)

  • Core Structure : Similar acrylamide backbone but with a nitro-substituted phenyl group.
  • A propylamine substituent replaces the ethyl linker in the target, altering steric bulk and hydrophobicity.
  • Implications : The nitro group may reduce metabolic stability but enhance electrophilicity for covalent interactions with nucleophilic residues .

(E)-2-Cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide

  • Core Structure: Pyrimidine with a pyridine substituent and cyano group.
  • The pyridine ring at the pyrimidine’s 4-position introduces additional hydrogen-bonding capacity compared to the target’s methyl group.
  • Implications: The cyano group may improve solubility but reduce lipophilicity relative to CF₃. Pyridine’s basicity could influence pharmacokinetics .

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Core Structure : Pyrimidine with a thietanyloxy substituent and thioacetate linkage.
  • Key Differences: A thietane (three-membered sulfur ring) replaces the CF₃ group, introducing ring strain and enhanced reactivity.
  • Implications : Thioether linkages may confer metabolic resistance but reduce hydrogen-bonding capacity compared to acrylamide .

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

  • Core Structure : Dihydro-6-oxo pyrimidine with thioacetamide substituents.
  • Key Differences :
    • The dihydro-6-oxo group reduces aromaticity, affecting electronic distribution and planarity.
    • Thioacetamide substituents introduce sulfur-based polarity, differing from the target’s ethyl acrylamide.
  • Implications : Reduced aromaticity may weaken π-π interactions, while sulfur atoms could enhance metal chelation .

N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide

  • Core Structure: Benzamide backbone with thienylmethylthio and cyano-pyridine groups.
  • Thienylmethylthio substituents introduce sulfur atoms but lack the conjugated thiophene-acrylamide system.
  • Implications : Increased flexibility may reduce target selectivity, while sulfur atoms might improve membrane permeability .

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